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cis-1,2,5-Trimethylpiperidin-4-one

Cat. No.: B13687563
M. Wt: 282.42 g/mol
InChI Key: WRECZUOKXHIPBW-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffolds in Heterocyclic Chemistry

Piperidine (B6355638) rings are a ubiquitous structural motif found in a multitude of natural products and pharmaceuticals. acs.org Their inherent conformational flexibility and the ability to be functionalized at various positions make them a versatile scaffold in drug discovery and development. exlibrisgroup.com Piperidinone scaffolds, a subset of piperidines containing a ketone functional group, are particularly valuable as synthetic intermediates. chemrevlett.com The presence of the carbonyl group provides a reactive site for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. These scaffolds are central to the synthesis of numerous biologically active compounds, including analgesics, antihistamines, and central nervous system modulators. exlibrisgroup.com The strategic placement of substituents on the piperidinone ring can significantly influence the pharmacological properties of the resulting molecules, highlighting the importance of stereochemical control in their synthesis. acs.org

Overview of the Research Landscape for cis-1,2,5-Trimethylpiperidin-4-one

The research surrounding this compound, a specific stereoisomer of 1,2,5-trimethylpiperidin-4-one (B1268293), is primarily focused on its role as a key building block in organic synthesis. This compound, with the chemical formula C8H15NO and a molecular weight of 141.21 g/mol , serves as a crucial intermediate in the preparation of various heterocyclic compounds. cymitquimica.compharmacompass.com Investigations have explored its reactivity in different chemical reactions, including oxidation, reduction, and substitution. A notable application is its use in the synthesis of promedol, a narcotic analgesic. google.com The research landscape indicates a continuous effort to develop efficient and scalable synthetic routes to this compound, with a focus on high yields and purity.

Scope and Research Objectives Pertaining to the Compound

The primary research objectives concerning this compound revolve around its synthetic utility and the exploration of its chemical reactivity. Key areas of investigation include:

Development of Efficient Synthetic Methodologies: A significant portion of research is dedicated to optimizing the synthesis of this compound itself. This includes exploring different starting materials and reaction conditions to achieve higher yields, improve purity, and enhance scalability for potential industrial applications.

Elucidation of Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemical outcome and for the rational design of new synthetic pathways.

Application in the Synthesis of Novel Heterocyclic Systems: Researchers are actively exploring the use of this piperidinone derivative as a scaffold to construct more complex and potentially bioactive molecules. This includes its reaction with various reagents to form fused and spirocyclic heterocyclic systems. For instance, it has been shown to react with benzylideneacetophenone to produce heterocyclic 1,5-dicarbonyl compounds and to undergo cascade reactions to form the 3-azabicyclo[3.3.1]nonane system.

Chemical and Physical Properties

The fundamental properties of 1,2,5-Trimethylpiperidin-4-one are summarized in the table below.

PropertyValue
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS Number 7516-33-8
InChI Key VQHHMWWQNKUPKH-UHFFFAOYSA-N

Data sourced from multiple references. cymitquimica.compharmacompass.comnih.gov

Synthesis and Characterization

Several synthetic methods for 1,2,5-trimethyl-4-piperidone have been reported. One notable method involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine (B109427). google.com Another approach is based on the Dickman cyclization of diesters derived from methyl methacrylate (B99206), methyl crotonate, and methylamine, although this method is noted for being multi-step and having a lower yield. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30N2O2 B13687563 cis-1,2,5-Trimethylpiperidin-4-one

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1,2,5-trimethylpiperidin-4-one

InChI

InChI=1S/2C8H15NO/c2*1-6-5-9(3)7(2)4-8(6)10/h2*6-7H,4-5H2,1-3H3

InChI Key

WRECZUOKXHIPBW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1C)C.CC1CC(=O)C(CN1C)C

Origin of Product

United States

Synthetic Methodologies for Cis 1,2,5 Trimethylpiperidin 4 One and Its Stereoisomers

Historical Perspectives on Piperidin-4-one Synthesis

The journey to synthesize piperidin-4-ones began with multicomponent reactions that, while effective, often lacked stereochemical control. A classic example is the Petrenko-Kritschenko piperidone synthesis, which condenses an aldehyde, an acetonedicarboxylic acid derivative, and ammonia (B1221849) or a primary amine to form the 4-piperidone (B1582916) ring. wikipedia.org This reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org Another foundational method is the Mannich condensation, where an active methylene (B1212753) compound reacts with formaldehyde (B43269) and an amine. chemrevlett.comsciencemadness.org These early methods laid the groundwork for more refined and controlled synthetic strategies. Over the years, variations and improvements on these classical reactions have been developed, such as the use of different catalysts and reaction conditions to improve yields and selectivities. chemrevlett.com

Classical Synthetic Routes to cis-1,2,5-Trimethylpiperidin-4-one

The preparation of this compound has traditionally relied on well-established organic reactions, primarily focusing on condensation and cyclization strategies.

Condensation Reactions in Piperidinone Formation

Condensation reactions are a mainstay in the synthesis of the piperidinone core. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, has been a widely used method for forming the 4-piperidone ring. dtic.milresearchgate.net In the context of this compound, this would involve the cyclization of a suitably substituted aminodiester. google.com For instance, the reaction of methylamine (B109427) with methyl methacrylate (B99206) and methyl crotonate can produce the necessary diester precursor, which then undergoes Dieckmann cyclization. google.com

Another significant condensation approach is the Mannich reaction. chemrevlett.comsciencemadness.org While the classical Mannich reaction often uses formaldehyde, variations with other aldehydes and ketones can be employed to build the substituted piperidinone skeleton. chemrevlett.com

Cyclization Approaches and Reaction Conditions

Intramolecular cyclization reactions are pivotal in forming the heterocyclic ring of piperidinones. One documented method for synthesizing 1,2,5-trimethyl-4-piperidone involves the interaction of a chlorinated ketone with an aqueous solution of methylamine. google.com Specifically, a solution of isopropenyl-2-chloropropylketone in methylene chloride is reacted with methylamine at a controlled temperature of 40-45°C. google.com This method is noted for its efficiency and reduced environmental impact due to the use of methylene chloride as a non-flammable solvent and the direct use of the monochloroketone intermediate. google.com The reaction proceeds via an initial Michael addition of the amine to the α,β-unsaturated ketone, followed by an intramolecular nucleophilic substitution to form the piperidinone ring.

Stereoselective Synthesis of this compound

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like this compound, which has two stereocenters. Modern synthetic efforts have increasingly focused on diastereoselective and enantioselective methods to produce specific stereoisomers.

Diastereoselective Control in Ring Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of piperidinone synthesis, this can be achieved by carefully choosing reaction conditions and substrates that favor the formation of one diastereomer over others. nih.govusm.edu For instance, the cyclization of acyclic precursors can be influenced by the conformation of the transition state. usm.edu Aza-Prins cyclization, for example, can proceed through a chair-like transition state, which allows for stereoselective formation of trisubstituted piperidines. usm.edu

Radical cyclizations have also emerged as a powerful tool for diastereoselective synthesis. nih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good to excellent diastereoselectivity. nih.gov The choice of catalyst can also play a crucial role. For example, the cyclization of certain aldehydes catalyzed by concentrated hydrochloric acid can yield cis-2,4,5-trisubstituted piperidines, while using a Lewis acid like methylaluminum dichloride can favor the trans isomer. nih.gov

Table 1: Examples of Diastereoselective Piperidinone Synthesis

Reaction Type Key Reagents/Catalysts Observed Diastereoselectivity Reference
Aza-Prins Cyclization Acidic activation of an enamine Kinetically favorable chair conformation leads to stereoselective cyclization. usm.edu usm.edu
Radical Cyclization Tris(trimethylsilyl)silane Enhancement in diastereoselectivity compared to tributyltin hydride. organic-chemistry.org organic-chemistry.org
Prins Cyclization Concentrated HCl or MeAlCl₂ Catalyst-dependent formation of cis or trans isomers. nih.gov nih.gov

Enantioselective Approaches to Chiral Piperidinones

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts, auxiliaries, or starting materials. For chiral piperidinones, several enantioselective strategies have been developed.

One approach involves the asymmetric hydrogenation of prochiral pyridinium (B92312) salts or related nitrogen-containing heterocycles. nih.gov Chiral iridium catalysts, for example, have been successfully employed for the asymmetric partial hydrogenation of quinolines to yield enantioenriched 1,4-dihydroquinolines, which can be precursors to chiral piperidines. nih.gov

Another powerful method is the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. umich.edu This method allows for the synthesis of functionalized chiral piperidines with high enantioselectivity. umich.edu The development of copper-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines also provides a novel pathway to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org

Table 2: Enantioselective Strategies for Chiral Piperidine (B6355638) Synthesis

Method Catalyst/Reagent Key Feature Reference
Asymmetric Partial Hydrogenation Chiral Ir-SpiroPAP catalyst High yields and exceptional enantioselectivity for 1,4-dihydroquinolines. nih.gov nih.gov
Intramolecular Acetal Cyclization Chiral phosphoric acid Synthesis of functionalized chiral piperidines with in situ enantioenrichment. umich.edu umich.edu
Dearomatization/Borylation Cu(I) catalyst Facile access to chiral piperidines via stereospecific C-B bond transformation. acs.org acs.org

Catalytic Methods for Stereocontrolled Synthesis

Catalytic approaches to control the stereochemistry of piperidinone rings often employ transition metals. Palladium-based catalysts, in particular, have demonstrated considerable utility in the synthesis of substituted piperidin-4-ones. researchgate.net For instance, dichloro(cyclooctadiene)palladium(II) has been used as a water-tolerant, reusable Lewis acid catalyst for the modified Mannich multi-component condensation to produce substituted piperidin-4-ones. researchgate.net

Recent advancements have also highlighted the potential of palladium catalysis in the stereocontrolled synthesis of highly decorated piperidinones. A notable example is the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones to yield 3-hydroxy-2-piperidinone carboxamides with high diastereoselectivity. rsc.orgnih.gov This method proceeds via an exclusive acyl C–O bond cleavage and demonstrates that palladium catalysis can be a powerful tool for the stereocontrolled synthesis of complex piperidine structures. rsc.orgnih.gov

Gold catalysis has also emerged as a valuable tool. A one-pot synthesis of piperidin-4-ols has been developed utilizing a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method exhibits excellent diastereoselectivity in the ring-formation step, offering a flexible approach to piperidine synthesis. nih.gov

Below is a table summarizing catalytic systems that have been successfully employed for the stereocontrolled synthesis of related piperidinone and piperidine structures, and which hold promise for the synthesis of this compound.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Dichloro(cyclooctadiene)palladium(II)Ketones, Aromatic Aldehydes, Ammonium AcetateSubstituted Piperidin-4-onesWater-tolerant, heterogeneous, reusable Lewis acid catalyst. researchgate.net
Palladium(II)Bridged δ-lactam-γ-lactones3-Hydroxy-2-piperidinone CarboxamidesHigh diastereoselectivity, stereocontrolled deconstructive amination. rsc.orgnih.gov
Gold(I)N-homopropargyl amidesPiperidin-4-olsExcellent diastereoselectivity, one-pot synthesis. nih.gov

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, where the goal is often the synthesis of various analogs for structure-activity relationship studies, the optimization of synthetic pathways is crucial. Key considerations include reaction efficiency, ease of purification, and the ability to introduce molecular diversity.

A known method for the synthesis of 1,2,5-trimethyl-4-piperidone involves the Dieckmann cyclization of diesters derived from methyl methacrylate, methyl crotonate, and methylamine. google.com However, this method suffers from several drawbacks, including multiple steps, long reaction times, low yields (around 33%), and the use of hazardous reagents like metallic potassium or alkali metal amides. google.com

An improved industrial-scale synthesis has been patented, which involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine in methylene chloride. google.com This method is claimed to be more efficient, with a shorter reaction time and a simplified workup procedure. google.com For research-scale applications, this could be adapted to allow for the synthesis of a variety of analogs by modifying the starting materials.

The optimization for research scale would focus on:

Stereoselectivity : Employing chiral auxiliaries or catalysts to favor the formation of the cis isomer.

Modular Synthesis : Designing the synthesis in a way that allows for the easy introduction of different substituents at various positions of the piperidine ring.

Purification : Developing chromatographic or crystallization methods to efficiently separate the cis isomer from other stereoisomers and impurities.

Novel Methodologies and Emerging Synthetic Strategies

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed that could be applied to the synthesis of this compound.

Chemo-enzymatic and Biocatalytic Approaches:

A significant advancement in the synthesis of chiral piperidines is the use of chemo-enzymatic and biocatalytic methods. These approaches offer high enantioselectivity and operate under mild reaction conditions.

A versatile chemo-enzymatic dearomatization of activated pyridines has been developed for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. acs.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.org

Furthermore, multi-enzymatic and chemo-enzymatic methods have been reported for the asymmetric synthesis of trisubstituted piperidines from achiral diketoester precursors in just two steps. researchgate.net This strategy relies on a highly enantioselective transamination followed by a diastereoselective reduction of the resulting enamine or imine intermediates. researchgate.net

These biocatalytic approaches represent a paradigm shift in the synthesis of complex piperidines and hold immense potential for the efficient and stereoselective synthesis of this compound and its analogs.

MethodologyDescriptionPotential Advantages for this compound Synthesis
Chemo-enzymatic DearomatizationOne-pot amine oxidase/ene imine reductase cascade on activated pyridines. acs.orgHigh stereocontrol, access to enantiomerically enriched piperidines.
Multi-enzymatic SynthesisTwo-step synthesis from achiral diketoesters involving transamination and reduction. researchgate.netHigh enantioselectivity and diastereoselectivity, short synthetic sequence.

Chemical Reactivity and Transformations of Cis 1,2,5 Trimethylpiperidin 4 One

Reactions Involving the Carbonyl Group

The carbonyl group at the C4 position is a primary site for chemical transformations, engaging in a variety of reactions typical of ketones, including nucleophilic additions, enolization, reductions, and oxidations.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in cis-1,2,5-trimethylpiperidin-4-one is susceptible to attack by various nucleophiles. These reactions are fundamental to constructing new carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these additions is influenced by the steric hindrance imposed by the axial and equatorial methyl groups on the piperidine (B6355638) ring.

Common nucleophilic addition reactions for piperidin-4-ones include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide yields a cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.

Due to a lack of specific research data for this compound, a detailed table of reaction conditions and yields cannot be provided. However, the general reactivity is expected to be analogous to other substituted piperidin-4-ones, with stereoselectivity being a key consideration.

Enolization and Reactions at the Alpha-Carbons

The protons on the carbons adjacent to the carbonyl group (alpha-carbons at C3 and C5) are acidic and can be removed by a base to form an enolate. The resulting enolate can then act as a nucleophile in various reactions. For this compound, the C5 position is already substituted with a methyl group, so enolization towards this position is less favored. Enolization will predominantly occur at the C3 position.

Reactions proceeding through an enolate intermediate include:

Alpha-Alkylation: The enolate can be alkylated using alkyl halides.

Alpha-Halogenation: In the presence of a halogen and acid or base, the alpha-carbon can be halogenated.

Aldol (B89426) Condensation: The enolate can react with other carbonyl compounds to form β-hydroxy ketones.

Reductions and Oxidations

Reductions: The carbonyl group of piperidin-4-ones can be readily reduced to a secondary alcohol (a hydroxypiperidine). The choice of reducing agent can significantly influence the stereochemical outcome of the reaction, yielding either the cis or trans alcohol isomer.

Common reducing agents and their expected outcomes include:

Sodium borohydride (NaBH4) and Lithium aluminum hydride (LiAlH4): These hydride reagents are commonly used to reduce the ketone to an alcohol. The stereoselectivity of the reduction of substituted 4-oxopiperidines is well-documented; bulky reducing agents like L-Selectride tend to favor the formation of cis-alcohols, while less hindered reagents may produce mixtures or favor the trans product. nih.gov

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel with hydrogen gas will also reduce the ketone.

The reduction of the carbonyl group is a critical step in the synthesis of various biologically active 4-hydroxypiperidine derivatives. nih.govacs.org Biocatalytic ketone reduction using carbonyl reductases has also emerged as a powerful method for synthesizing chiral 3-substituted-4-hydroxypiperidines with high stereoselectivity. nih.govrsc.org

Oxidations: While the ketone functional group itself is at a relatively high oxidation state, the piperidine ring can be susceptible to oxidation, particularly at the nitrogen atom. Oxidation of the alpha-carbons is also possible under specific conditions, but this is less common than reactions at the nitrogen or carbonyl group.

Table 1: Hypothetical Reduction Reactions of the Carbonyl Group
Reducing AgentExpected Major ProductStereochemistry
Sodium Borohydride (NaBH₄)1,2,5-Trimethylpiperidin-4-ol (B11539903)Mixture of cis and trans isomers
L-Selectridecis-1,2,5-Trimethylpiperidin-4-olPredominantly cis-hydroxyl
Catalytic Hydrogenation (H₂/Pd-C)1,2,5-Trimethylpiperidin-4-olDependent on catalyst and conditions

Reactions Involving the Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is a nucleophilic and basic center, allowing for a range of chemical transformations.

N-Alkylation and N-Acylation Reactions

As this compound already possesses an N-methyl group, further N-alkylation or N-acylation is not possible without proceeding through quaternization or demethylation steps. However, the nitrogen atom's reactivity is central to the broader class of piperidones. For N-unsubstituted or N-monosubstituted piperidones, these reactions are common:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides forms an N-acyl derivative (an amide).

Quaternization Studies

The tertiary nitrogen atom can react with an alkyl halide to form a quaternary ammonium salt. This reaction introduces a permanent positive charge on the nitrogen atom and adds a fourth alkyl group. The reactivity towards quaternization would be influenced by the steric environment around the nitrogen.

N-Oxide Formation: Oxidation of the tertiary nitrogen atom with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of a tertiary amine N-oxide. google.com N-oxidation is a known metabolic pathway for many tertiary amine drugs. google.comresearchgate.net These N-oxides can sometimes act as prodrugs, being reduced back to the parent tertiary amine in vivo. google.comgoogle.com The biological N-oxidation of the parent piperidine has been studied in vitro, yielding N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov

Table 2: Hypothetical Reactions at the Nitrogen Atom
ReagentReaction TypeExpected Product
Methyl Iodide (CH₃I)Quaternization1,1,2,5-Tetramethylpiperidin-4-one iodide
m-CPBAN-OxidationThis compound N-oxide

Ring-Opening and Ring-Expansion Reactions

While the piperidine ring is generally stable, under specific conditions it can undergo reactions that lead to cleavage or expansion of the heterocyclic core.

Ring-Opening Reactions: The C–N bonds within the piperidine ring can be cleaved through electrochemical methods. For instance, piperidine-containing peptides have been shown to undergo an electrochemical ring-opening reaction to yield peptide aldehydes. thieme-connect.de This type of transformation involves the cleavage of a C-N bond, demonstrating a method to open the otherwise stable piperidine ring.

Ring-Expansion Reactions: Ring expansion provides a pathway to larger heterocyclic systems, such as azepanes. A study on 4-anilidopiperidine analgesics involved the synthesis of 1-substituted 4-(propananilido)perhydroazepines, which are ring-expanded analogues of the parent piperidine compounds. nih.gov This highlights a synthetic strategy where the six-membered piperidine ring is enlarged to a seven-membered azepane ring, a transformation that can significantly alter the pharmacological properties of the molecule. nih.gov Another synthetic strategy involves the oxidative cleavage of the double bond in substituted cyclopentenes to form diformyl intermediates. These intermediates can then undergo a ring-closing step with a primary amine via a reductive amination protocol, leading to the formation and expansion to a piperidine scaffold. nih.govresearchgate.net

Cascade and Multicomponent Reactions Featuring the Piperidinone Core

The piperidinone scaffold is a valuable participant in cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation.

Piperidin-4-one derivatives are key starting materials in various MCRs. A notable example is a variation of the Ugi four-component reaction (Ugi-MCR) used to synthesize spiropiperidine-hydantoine-4-imides. nih.gov In this reaction, a primary amine, a piperidine-4-one, an isocyanide, and potassium cyanate react in one pot to yield the complex hydantoin product. nih.gov

Furthermore, piperidin-4-one derivatives can be synthesized through an α-imino rhodium carbene-initiated cascade reaction. This process involves a 1,2-aryl or alkyl migration followed by an annulation to construct the piperidinone ring system in excellent yields. acs.org Radical-ionic cascade processes have also been employed to assemble fused piperidinone systems, such as azabicyclo[4.3.0]nonanes, demonstrating the utility of the piperidinone core in complex cyclizations. nih.gov

The ketone functional group in this compound allows it to participate in aldol condensation reactions. The α-carbons adjacent to the carbonyl group (at C-3 and C-5) possess acidic protons that can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an aldehyde or another ketone.

A study on the aldol condensation of N-methylpiperidin-4-one, a close structural analogue of the target compound, with various aromatic aldehydes demonstrated the viability of this reaction. uit.no The reaction is efficiently catalyzed by a combination of a Lewis acid, such as magnesium bromide ethyl etherate, and a base like triethylamine, allowing the reaction to proceed at room temperature. uit.no This suggests that this compound would react similarly to produce α,β-unsaturated ketones, also known as enones.

The general scheme for this reaction is presented below:

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
This compoundAromatic Aldehyde (e.g., Benzaldehyde)Lewis Acid (e.g., MgBr₂·OEt₂) / Base (e.g., Et₃N)3-arylidene-1,2,5-trimethylpiperidin-4-one
This compoundAliphatic AldehydeBase (e.g., NaOH, KOH) / Heat3-alkylidene-1,2,5-trimethylpiperidin-4-one

These resulting enones are valuable intermediates themselves, as the newly formed carbon-carbon double bond can undergo further functionalization, for example, in Michael additions or cycloaddition reactions.

The piperidinone core can participate in cycloaddition reactions either as the dienophile/dipolarophile component or be formed as the product of such a reaction.

Piperidinone as a Product of Cycloaddition: A four-component reaction has been developed for the synthesis of complex piperidone scaffolds that involves an intermolecular Diels-Alder reaction. researchgate.netresearchgate.net In this process, an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile are combined in a single operation to generate a substituted piperidone. researchgate.net

Piperidinone as a Reactant in Cycloaddition: The α,β-unsaturated piperidinones formed from aldol condensations can serve as excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org For instance, 3,5-bis(ylidene)-4-piperidones react with azomethine ylides in a [3+2] cycloaddition to yield complex dispiropyrrolidine structures. nih.gov This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings fused or spiro-linked to the piperidine core. wikipedia.orgnih.govijrpc.commdpi.com

Reaction TypePiperidinone DerivativeReagentProduct
[4+2] Cycloaddition (Diels-Alder)N/A (Product is a piperidone)Aldehyde, Amine, Acyl Chloride, DienophileSubstituted Piperidone
[3+2] Cycloaddition3,5-bis(arylidene)-4-piperidoneAzomethine YlideDispiropyrrolidine

Functionalization of the Piperidine Ring System

Beyond reactions at the ketone, the piperidine ring of this compound can be functionalized at several positions, including the nitrogen atom and the α-carbons (C-2 and C-6).

N-Alkylation and Modification: While the nitrogen in the target molecule is already methylated, in related piperidones, the N-H bond (if present) is a common site for functionalization. N-alkylation is a fundamental transformation, often achieved by reacting the secondary amine with alkyl halides. sciencemadness.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient way to modify the piperidine scaffold.

α-Functionalization: The C-H bonds at the α-positions to the nitrogen (C-2 and C-6) are particularly reactive. Strategies for α-functionalization include the formation of iminium ions, which can then be attacked by various nucleophiles. acs.org This allows for the introduction of alkyl, aryl, and other carbon-based groups. acs.org Photoredox catalysis has also been used for the highly diastereoselective α-amino C–H arylation of substituted piperidines. chemrxiv.org

Transannular C-H Functionalization: Palladium-catalyzed methods have been developed for the transannular C-H functionalization of alicyclic amines. nih.gov This strategy involves the coordination of the nitrogen atom to the palladium catalyst, which then directs the activation of a C-H bond at a remote position (e.g., C-4), enabling the introduction of new functional groups. nih.gov

Spectroscopic and Advanced Structural Characterization of Cis 1,2,5 Trimethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed solution-state structure and conformational dynamics of cis-1,2,5-Trimethylpiperidin-4-one. The cis designation refers to the relative stereochemistry of the methyl groups at positions 2 and 5 of the piperidinone ring.

The stereochemistry of the piperidinone ring and its substituents dictates its preferred conformation, which is typically a chair-like arrangement to minimize steric strain. For the cis-isomer of 1,2,5-trimethyl-4-piperidone, research indicates that the molecule is conformationally non-uniform in solution. It exists in a dynamic equilibrium between two distinct chair conformations, often labeled C1 and C2.

In the C1 conformer, the molecule adopts a chair form with a specific arrangement of axial and equatorial substituents (e.g., 1a, 2e, 5a), while the C2 conformer represents the ring-flipped alternative (e.g., 1a, 2a, 5e). The position of this equilibrium is sensitive to factors such as the steric bulk of the N-substituent. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, particularly the chemical shifts (δ) and spin-spin coupling constants (J), allows for the assignment of these conformations.

The chemical shifts of axial versus equatorial protons are distinct due to anisotropic effects within the ring. Typically, axial protons are shielded and appear at a higher field (lower ppm) than their equatorial counterparts. Furthermore, the magnitude of the coupling constants between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. Large J-values (typically 8-13 Hz) are observed for trans-diaxial (Hax-Hax) interactions, while smaller J-values (2-5 Hz) are characteristic of axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) interactions. By carefully analyzing these parameters, the dominant chair conformation and the relative populations of the conformers can be determined.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Piperidin-4-one Ring in a Chair Conformation.

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes
CH C2, C5 2.5 - 3.5 55 - 65 Methine protons adjacent to nitrogen and carbonyl.
CH₂ C3, C6 2.0 - 3.0 40 - 55 Methylene (B1212753) protons often show complex splitting.
C=O C4 - 205 - 215 Carbonyl carbon, characteristic downfield shift.
N-CH₃ N1 2.2 - 2.8 40 - 45 N-methyl group.

Note: The exact chemical shifts for this compound depend on the specific conformational equilibrium and solvent.

While 1D NMR provides information on the local environment of each nucleus, 2D NMR experiments are essential for unambiguously establishing the bonding framework of the molecule.

Correlation Spectroscopy (COSY): A COSY experiment reveals scalar coupling between protons, typically those on adjacent carbons. For this compound, cross-peaks would confirm the connectivity of the entire spin system, for example, showing a correlation between the proton at C2 (H2) and the two protons at C3 (H3a, H3b), and between the proton at C5 (H5) and the protons at C6 (H6a, H6b).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to. It would provide definitive assignments by correlating the ¹H signals of the methyl groups to their respective methyl carbons, H2 to C2, H5 to C5, and the methylene protons to their corresponding carbons (H3 to C3, H6 to C6).

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₈H₁₅NO), the exact mass is 141.1154 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 141. In softer ionization techniques like electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 142 would likely be the most prominent peak.

The fragmentation of the molecular ion is highly predictable and provides structural confirmation. The dominant fragmentation pathway for N-alkyl piperidines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

Table 2: Expected Mass Spectrometry Fragments for 1,2,5-Trimethylpiperidin-4-one (B1268293).

m/z Value Proposed Fragment Ion Fragmentation Pathway
141 [C₈H₁₅NO]⁺ Molecular Ion (M⁺)
126 [M - CH₃]⁺ Alpha-cleavage with loss of the C2-methyl group.
98 [C₅H₈NO]⁺ Cleavage of the C2-C3 and C5-C6 bonds.
70 [C₄H₈N]⁺ Alpha-cleavage with loss of the C5-substitued side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most diagnostic absorption would be from the ketone functional group. Other characteristic absorptions would arise from the C-N and aliphatic C-H bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Ketone ~1715 Strong, Sharp
C-N Stretch Aliphatic Amine 1100 - 1250 Medium
C-H Stretch sp³ C-H (Ring & Methyl) 2850 - 3000 Strong

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides unambiguous, high-resolution information about the precise three-dimensional arrangement of atoms in the solid state. This technique would definitively confirm the cis relative stereochemistry, as well as provide exact bond lengths, bond angles, and the specific ring conformation (e.g., chair, boat, or twist-boat) that the molecule adopts in the crystal lattice.

A diligent search of the published scientific literature and crystallographic databases did not yield a single-crystal X-ray structure for this compound. Therefore, no definitive solid-state structural data is currently available.

Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Purity and Absolute Configuration

This compound possesses two stereocenters (at C2 and C5) and is therefore a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light.

An ECD spectrum provides information about the absolute configuration of a chiral molecule. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., (2R, 5S) or (2S, 5R)), the absolute stereochemistry of the sample can be determined. This technique is also highly sensitive for determining the enantiomeric purity of a sample.

A review of the current literature indicates that no studies employing chiroptical spectroscopy for the analysis of this compound have been published.

Theoretical and Computational Chemistry Studies on Cis 1,2,5 Trimethylpiperidin 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for determining the optimized molecular geometry and electronic properties of piperidin-4-one derivatives. tandfonline.com For cis-1,2,5-trimethylpiperidin-4-one, a typical approach would involve calculations using a functional like B3LYP paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p). tandfonline.comnih.gov

These calculations yield key structural parameters (bond lengths, bond angles, and dihedral angles) and electronic descriptors. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can elucidate hyperconjugative interactions and charge delocalization within the molecule, while Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Piperidin-4-one Derivative using DFT/B3LYP Note: This data is representative of piperidin-4-one derivatives and serves as an example of typical computational outputs.

Parameter Typical Calculated Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating ability
LUMO Energy ~ -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap ~ 5.3 eV Relates to chemical stability and reactivity

Conformational Analysis using Computational Methods

The stereochemistry of this compound is defined by the relative orientations of the three methyl groups. Conformational analysis is critical for understanding its biological activity, as the three-dimensional shape of a molecule dictates how it interacts with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain.

For the cis isomer, the methyl groups at C-2 and C-5 are on the same side of the ring. Computational studies on substituted piperidines often reveal an equilibrium between different chair and boat conformations. researchgate.net In this compound, the thermodynamically most stable conformation would likely feature the C-2 and C-5 methyl groups in equatorial positions to reduce steric hindrance. The N-methyl group can rapidly invert its configuration. Semi-empirical molecular orbital calculations and DFT methods are employed to calculate the relative energies of these different conformers, predicting the most populated state in solution. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for studying the reaction mechanisms involving piperidin-4-ones. For instance, 1,2,5-trimethylpiperidin-4-one (B1268293) is known to undergo reactions such as condensation with chalcones to form 3-azabicyclo[3.3.1]nonane systems. researchgate.neturan.ru It also reacts with acetylene (B1199291) to yield substituted pyrrolo[3,2-c]piperidines. ethernet.edu.et

Theoretical studies can map the potential energy surface for these transformations. By calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers and reaction enthalpies. This information helps to understand the regio- and stereochemical outcomes of the reaction. researchgate.net For example, modeling the aldol (B89426) condensation step in the reaction with chalcone (B49325) would clarify why a particular diastereomer of the bicyclic product is favored.

Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic properties, which are essential for the characterization of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful. By calculating the magnetic shielding constants of the 1H and 13C nuclei using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, a theoretical NMR spectrum can be generated. acs.org

Comparing the predicted chemical shifts with experimental data helps to confirm the assigned structure and conformation of this compound. researchgate.net Discrepancies between calculated and observed spectra can indicate the presence of multiple conformers in equilibrium. researchgate.net Similarly, computational methods can predict infrared (IR) vibrational frequencies, which correspond to the functional groups present in the molecule.

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted 13C NMR Chemical Shifts (ppm) for a Substituted Piperidin-4-one Note: This table illustrates the typical accuracy of DFT-based NMR predictions for this class of compounds.

Carbon Atom Experimental δ (ppm) Predicted δ (ppm)
C=O (C4) ~ 208.0 ~ 207.5
C2 ~ 58.0 ~ 58.5
C3 ~ 48.0 ~ 47.2
C5 ~ 51.0 ~ 51.8
C6 ~ 60.0 ~ 60.3

Molecular Docking and Ligand-Protein Interaction Studies (pre-clinical focus)

In the context of pre-clinical drug discovery, molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Piperidin-4-one derivatives have been investigated as potential inhibitors for various therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR) in cancer and essential enzymes in pathogens like Helicobacter pylori. tandfonline.comnih.govresearchgate.net

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein in silico. The software then calculates a binding energy or docking score, which estimates the binding affinity. tandfonline.com A lower (more negative) binding energy suggests a more stable ligand-receptor complex. tandfonline.com These studies reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a rationale for the molecule's potential biological activity and guiding the design of more potent analogs. tandfonline.comresearchgate.net

Synthesis and Pre Clinical Evaluation of Derivatives and Analogues of Cis 1,2,5 Trimethylpiperidin 4 One

Design Principles for Piperidinone-Based Analogues

The design of piperidinone-based analogues is a strategic process aimed at optimizing the biological activity, selectivity, and pharmacokinetic profile of a lead compound. A fundamental approach involves systematically modifying the structure of the molecule to understand its structure-activity relationship (SAR). oncodesign-services.com This allows chemists to identify the key structural features responsible for the molecule's interaction with its biological target. oncodesign-services.com

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidinone core with other cyclic or heterocyclic structures can lead to novel compounds with improved properties. Bioisosteric replacement of functional groups can also enhance activity or reduce side effects.

Conformational Constraint: Introducing rigidity into the molecule, for instance, by creating spirocyclic, fused, or bridged systems, can lock the molecule into a biologically active conformation, potentially increasing potency and selectivity. enamine.net The "escape from flatland" approach, which favors more three-dimensional structures, has proven successful in developing potent anticancer agents. encyclopedia.pub

Introduction of Additional Substituents: Analysis of the crystal structure of a ligand bound to its target can reveal opportunities for adding substituents that can form additional favorable interactions within the binding pocket, thereby improving the pharmacological profile. nih.govacs.org

Modulation of Physicochemical Properties: Altering properties such as lipophilicity, metabolic stability, and aqueous solubility is crucial for drug development. enamine.net For example, 3,5-Bis(ylidene)-4-piperidone scaffolds have been explored as curcumin (B1669340) mimics to overcome the poor pharmacokinetic properties of the natural product. semanticscholar.org

Development of Substituted Piperidinone Systems

The synthesis of substituted piperidinone systems is a dynamic area of research, with numerous methods available to modify the piperidine (B6355638) ring at various positions. These modifications are crucial for fine-tuning the biological activity of the resulting compounds.

Modifications at the Nitrogen Atom

The nitrogen atom of the piperidine ring is a common site for modification. The introduction of different substituents on the nitrogen can significantly impact the compound's biological activity. For instance, in a series of σ1 receptor ligands, the nature of the N-substituent was found to be critical for affinity and selectivity.

Common modifications include:

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups can influence the compound's lipophilicity and its interaction with the target protein. Reductive amination is a common method for introducing N-alkyl groups. nih.gov

N-Acylation: Acyl groups can be introduced to explore the effects of hydrogen bond donors and acceptors.

"Hydrogen Borrowing" Annulation: This method allows for the stereoselective synthesis of substituted piperidines by forming two new C-N bonds in a sequential cascade. nih.gov

Protection/Deprotection Strategies: The use of protecting groups on the nitrogen atom, such as tosyl (Ts), benzyloxycarbonyl (Cbz), and tert-butyloxycarbonyl (Boc), is essential during multi-step syntheses to control reactivity. nih.gov The choice of protecting group can also influence the stereochemical outcome of subsequent reactions. nih.gov

Modifications at the Alpha and Beta Carbons to the Carbonyl Group

Modifications at the carbon atoms adjacent (alpha) and further away (beta) to the carbonyl group of the piperidinone ring are critical for creating structural diversity and influencing biological activity.

Alpha-Substitution: The introduction of substituents at the alpha position can be achieved through various methods, including enolate chemistry. For example, a concise and high-yielding double aza-Michael reaction has been used to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govnih.gov

Beta-Substitution: Modifications at the beta position often involve conjugate addition reactions to α,β-unsaturated piperidinones. For example, the rhodium-catalyzed conjugate addition of phenylboronic acid to a dihydropyridin-4-one has been used to introduce a phenyl group at the beta position. nih.gov

Knoevenagel Condensation: This reaction can be used to introduce arylidenes at the alpha position, leading to compounds with potential anticancer properties. researchgate.net

The following table summarizes some synthetic strategies for modifying the piperidinone ring:

Modification SiteReaction TypeReagents/ConditionsOutcome
Nitrogen AtomReductive AminationAldehyde/Ketone, NaBH(OAc)3N-alkylation
Nitrogen Atom"Hydrogen Borrowing"Iridium(III) catalystStereoselective C-N bond formation
Alpha CarbonAza-Michael ReactionDivinyl ketonesChiral 2-substituted 4-piperidones
Beta CarbonConjugate AdditionPhenylboronic acid, Rh catalystPhenyl-substituted piperidinones

Remote Functionalization Strategies

Remote functionalization involves introducing functional groups at positions on the piperidine ring that are distant from the initial reactive sites. This can be achieved through multi-step synthetic sequences or through reactions that proceed via cyclic transition states.

Examples of remote functionalization strategies include:

Ring-Closing Metathesis (RCM): This powerful reaction can be used to construct the piperidine ring itself, with substituents already in place on the acyclic precursor.

Intramolecular Heck Reactions: Palladium-catalyzed intramolecular cyclizations of suitable precursors can lead to the formation of functionalized piperidines. nih.gov

Radical Cyclizations: Intramolecular radical C-H amination/cyclization can be initiated by electrolysis or catalysis with copper(I) or copper(II) to form the piperidine ring. nih.gov

Photochemical [2+2] Intramolecular Cycloaddition: This method has been used to create bicyclic piperidinones from dienes, which can then be reduced to piperidines. nih.gov

Structure-Activity Relationship (SAR) Studies of Piperidinone Derivatives (pre-clinical)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com By systematically altering the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features required for optimal potency and selectivity. nih.govnih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.govmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug. mdpi.com

In the context of piperidinone derivatives, the spatial arrangement of substituents can significantly influence binding affinity and efficacy. For example, in a series of 3-methyl-4-(N-phenyl amido)piperidines developed as analgesics, the cis-diastereomer 42 was found to be 13,036 times more potent than morphine, while the corresponding trans-diastereomer 43 was only 2778 times more potent. nih.gov This highlights the profound impact of stereochemistry on analgesic potency.

The following table illustrates the impact of stereochemistry on the analgesic potency of selected piperidine derivatives:

CompoundStereochemistryAnalgesic Potency (vs. Morphine)Analgesic Potency (vs. Fentanyl)
42 cis13,036x29x
43 trans2778x6x

Data sourced from a study on 3-methyl-4-(N-phenyl amido)piperidines. nih.gov

The synthesis of stereochemically pure piperidinone derivatives is therefore a critical aspect of drug discovery. Chiral auxiliaries, asymmetric catalysis, and stereoselective cyclization reactions are among the strategies employed to control the stereochemistry of the final products. nih.govacs.org The biological evaluation of individual stereoisomers is essential to identify the most active and safest candidate for further development. nih.govmdpi.com

Role of Substituent Effects on Biological Activity

The biological activity of piperidin-4-one derivatives can be significantly influenced by the nature and position of various substituents on the piperidine ring. While specific structure-activity relationship (SAR) studies extensively detailing cis-1,2,5-trimethylpiperidin-4-one were not found in the reviewed literature, general principles for the broader piperidin-4-one class can be discussed.

For instance, the introduction of a thiosemicarbazone moiety to the piperidin-4-one scaffold has been shown to enhance antifungal activity. In a study on 2,6-diaryl-3-methyl-4-piperidones, the thiosemicarbazone derivatives displayed significantly greater antifungal activity compared to the parent piperidone compounds. This suggests that the addition of this particular functional group is a key determinant of antifungal efficacy.

In other heterocyclic compounds, the nature of substituents has also been shown to be critical. For example, in a series of novel succinimide-maleimide derivatives, the presence of specific groups was linked to their antimicrobial and anticancer activities. Compounds containing methyl, chloro, bromo, methoxy, and hydroxyl groups were evaluated, with certain substitutions leading to potent activity against Enterococcus faecalis, Candida albicans, and the MCF-7 cancer cell line. This highlights the general principle that modifications to a core structure can modulate biological effects, a concept that would theoretically apply to derivatives of this compound as well.

Investigation of Biological Activities in in vitro and in vivo (animal model) Studies

The pre-clinical evaluation of novel chemical entities involves a battery of in vitro and in vivo tests to characterize their biological effects. For the derivatives of this compound, the following areas of investigation are of interest.

The inhibition of enzymes is a common mechanism of action for many therapeutic agents. The cholinergic hypothesis of Alzheimer's disease, for example, has driven the development of numerous acetylcholinesterase (AChE) inhibitors to increase cholinergic neurotransmission. While piperidine-containing compounds have been explored as AChE inhibitors, specific studies evaluating this compound derivatives for this activity were not prominent in the searched literature. However, the broader class of piperazine (B1678402) derivatives has been synthesized and screened for their efficacy as AChE inhibitors, with some derivatives showing good inhibition compared to the standard drug, neostigmine. This indicates the potential for nitrogen-containing heterocyclic compounds to interact with the active site of acetylcholinesterase.

Direct interaction with cellular receptors is another major mechanism by which drugs exert their effects. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For instance, the sigma-1 (σ1) receptor, a protein of pharmacological interest for conditions like Alzheimer's disease and neuropathic pain, binds to a wide array of structurally diverse compounds. Structural studies of the σ1 receptor have revealed how different ligands, including agonists and antagonists, bind within its active site. While these studies provide a framework for understanding ligand-receptor interactions, specific data on the binding of this compound or its derivatives to the σ1 receptor or other receptors were not available in the reviewed materials.

Understanding the molecular mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. Piperidin-4-ones have been noted for their potential as antimicrobial and antitumor agents.

In terms of antimicrobial activity, derivatives of 1,2,5-trimethylpiperidin-4-ol (B11539903) have been studied, with one particular benzoate (B1203000) hydrochloride derivative showing a broad spectrum of activity against 16 different test microorganisms. The addition of a thiosemicarbazone moiety to a piperidin-4-one core has also been demonstrated to be a successful strategy for enhancing antimicrobial, particularly antifungal, activity.

With regard to antitumor effects, some piperidin-4-ones are reported to have anticancer properties. Mechanistic studies on other heterocyclic compounds, such as succinimide-maleimide derivatives, have shown that potent anticancer activity against the MCF-7 breast cancer cell line can be achieved. The investigation into the mode of action for the most active of these compounds included analyses of apoptosis and the generation of reactive oxygen species. Such studies are vital for elucidating the cellular pathways affected by these compounds. However, specific mechanistic studies detailing how this compound derivatives exert any potential antimicrobial or antitumor effects were not found.

The preclinical pharmacological profile of a compound includes an assessment of its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and biodistribution. This information is critical for understanding how the compound behaves within a living organism. While specific pharmacokinetic or biodistribution data for this compound and its derivatives were not found in the reviewed literature, some related information on toxicity for other derivatives has been reported. For example, certain piperidin-4-one derivatives with antibacterial effects were noted to have low acute toxicity profiles, with LD50 values in the range of 520–5750 mg/kg.

Applications of Cis 1,2,5 Trimethylpiperidin 4 One in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis (e.g., Promedol precursors)

The most prominent and well-documented application of cis-1,2,5-Trimethylpiperidin-4-one is its function as a crucial intermediate in the synthesis of the opioid analgesic Trimeperidine, commercially known as Promedol. Promedol is a synthetic narcotic analgesic structurally related to pethidine and exists as four stereoisomers, with the gamma (γ) isomer being the active component, Trimeperidine.

The synthesis of Promedol hinges on the piperidone core of this compound. A key step in the synthesis involves the reaction of the ketone group at the C4 position. For instance, an organometallic reaction using phenyllithium (B1222949) with 1,2,5-trimethyl-4-piperidone generates the tertiary alcohol precursor. Subsequent esterification of the hydroxyl group with propionic anhydride (B1165640) yields the final active molecule, Trimeperidine. The stereochemistry of the final product is critically dependent on the cis-configuration of the methyl groups at the C2 and C5 positions of the starting piperidone ring.

Various synthetic routes have been developed to optimize the production of 1,2,5-trimethyl-4-piperidone for this purpose. One patented method describes its synthesis from isopropenyl-2-chloropropylketone and methylamine (B109427) in a methylene (B1212753) chloride solution, highlighting its industrial relevance as a semi-product for Promedol. google.com Another improved three-step synthesis starting from methyl isopropenyl ketone has also been developed, which forms the piperidone in a 72-80% yield. nih.gov

Utilization in Total Synthesis of Natural Products and Bioactive Compounds

While this compound is a cornerstone in the synthesis of the synthetic drug Promedol, its application in the total synthesis of naturally occurring products is not widely documented in available scientific literature. Its primary role reported in complex molecule synthesis remains focused on Promedol and its analogues.

The piperidone scaffold itself is a common motif in a wide range of bioactive molecules and natural products. However, the specific substitution pattern of this compound gears its utility towards very specific targets. Beyond its role as a precursor to Promedol, a Russian patent notes its use as an intermediate in the creation of a number of effective pesticides, which are also complex, bioactive molecules. google.com

Application as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. researchgate.net These tools are fundamental in asymmetric synthesis for producing enantiomerically pure compounds, which is crucial for pharmaceuticals. researchgate.netnih.gov Common examples of successful chiral auxiliaries include oxazolidinones and camphor (B46023) derivatives. wikipedia.orgresearchgate.net

This compound is a chiral molecule due to the presence of stereocenters at the C2 and C5 positions. In theory, such a defined stereochemical structure could be exploited to influence the stereoselectivity of reactions on a substrate attached to it. However, based on a review of available chemical literature, there are no documented instances of this compound being employed as a chiral auxiliary or as a chiral ligand for a metal catalyst in asymmetric synthesis. Its synthetic utility is primarily reported as a structural building block rather than as a removable control element.

Precursor for Nitrogen-Containing Heterocycles with Defined Stereochemistry

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science, forming the core of over 85% of all biologically active compounds. researchgate.net The synthesis of these structures with precise control over their three-dimensional arrangement (stereochemistry) is a key goal of modern organic synthesis.

This compound is an exemplary precursor for generating more complex nitrogen-containing heterocycles with defined stereochemistry. The inherent cis-relationship between the methyl groups at positions C2 and C5 provides a fixed stereochemical foundation. Any subsequent reactions on the piperidone ring will be influenced by this pre-existing stereochemistry, leading to specific diastereomers of the product.

The synthesis of Promedol (Trimeperidine) is the principal illustration of this application. nih.gov The addition of a phenyl group and a propionyloxy group at the C4 position creates a new stereocenter, and the stereochemical outcome of this transformation is directed by the existing chiral scaffold of the piperidone ring. Furthermore, its documented use as a precursor for various pesticides also falls under this category, as these agrochemicals are often complex heterocyclic structures requiring specific stereoisomers for biological activity. google.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 1,2,5-trimethylpiperidin-4-one (B1268293) iupac.org
Synonyms 1,2,5-Trimethyl-4-piperidone iupac.org
Molecular Formula C₈H₁₅NO nih.gov
Molecular Weight 141.21 g/mol nih.gov
CAS Number 7516-33-8 iupac.org
Canonical SMILES CC1CC(=O)C(CN1C)C iupac.org
InChI Key VQHHMWWQNKUPKH-UHFFFAOYSA-N iupac.org

Future Directions and Research Challenges in Cis 1,2,5 Trimethylpiperidin 4 One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of piperidinones. Traditional methods for producing cis-1,2,5-Trimethylpiperidin-4-one and its derivatives often rely on harsh reagents and generate significant waste. Current research focuses on creating more sustainable alternatives.

Key Research Thrusts:

Green Solvents: There is a growing interest in replacing conventional volatile organic solvents with environmentally friendly options. Deep Eutectic Solvents (DES), for instance, are being explored for the synthesis of piperidin-4-one derivatives due to their low toxicity, biodegradability, and low cost. researchgate.net One study highlighted the use of a glucose-urea DES as a greener reaction medium for producing 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives, achieving good yields without creating harmful organic pollutants. researchgate.net

Atom Economy: Modern synthetic protocols aim to maximize the incorporation of starting materials into the final product. One-pot, multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, are classic examples that are being refined with modern catalysts and conditions to improve their efficiency and environmental profile. nih.govwikipedia.orgwikipedia.org

Process Simplification and Safety: A Russian patent outlines a method for synthesizing 1,2,5-trimethyl-4-piperidone that improves process productivity and yield while using a more accessible technical product, monovinylketone, in a methylene (B1212753) chloride solution. google.com This approach reduces the fire and explosion hazard, eliminates the need for excess reagents like methylamine (B109427), and simplifies the work-up process, thereby reducing waste and environmental impact. google.com This method is noted as being more ecologically safe due to a reduction in process stages and waste water. google.com

AspectTraditional Synthetic MethodsEmerging Sustainable Methods
SolventsVolatile Organic Compounds (VOCs)Deep Eutectic Solvents (DES), Water, Ionic Liquids. researchgate.net
ReagentsOften require stoichiometric, hazardous reagents.Catalytic systems (e.g., iron catalysis), biocatalysts, use of more accessible technical-grade reagents. nih.govgoogle.com
ProcessMulti-step, complex work-up, significant waste generation. google.comOne-pot reactions, simplified work-up, reduced number of stages, less waste water. nih.govgoogle.com
SafetyUse of flammable and explosive materials (e.g., metallic potassium). google.comUse of non-flammable solvents like methylene chloride, eliminating hazardous reagents. google.com

Advanced Stereochemical Control in Complex Derivatives

The biological activity of piperidine (B6355638) derivatives is intrinsically linked to their stereochemistry. For this compound, the specific cis relationship between the methyl groups at positions 2 and 5 is crucial. Achieving precise stereochemical control in more complex, polysubstituted piperidinones remains a significant research challenge.

Key Research Thrusts:

Chemo-enzymatic Synthesis: A highly promising approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity. nih.gov Researchers have developed a chemo-enzymatic method for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This involves a one-pot cascade using an amine oxidase and an ene imine reductase to yield stereo-defined products. nih.gov While not yet applied specifically to this compound, this strategy represents a powerful future direction for controlling stereocenters in complex piperidinone scaffolds.

Diastereoselective Multi-component Reactions: Efforts are underway to refine multi-component reactions to achieve high diastereoselectivity in the synthesis of polysubstituted 2-piperidinones containing multiple stereogenic centers. nih.gov

Asymmetric Catalysis: The development of novel chiral catalysts for reactions like the double aza-Michael reaction allows for the creation of chiral 2-substituted 4-piperidone (B1582916) building blocks from achiral starting materials like divinyl ketones. nih.gov These chirally enriched piperidones can then be used to synthesize complex molecules with defined stereochemistry. nih.gov

The stereochemistry of the four diastereoisomers of the related 1,2,5-trimethyl-4-phenylpiperidines has been elucidated using NMR spectroscopy, highlighting the importance of conformational analysis in these systems. rsc.org Extending such detailed stereochemical analysis and control to this compound and its derivatives is a key area for future investigation.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry offers significant advantages for pharmaceutical manufacturing, including enhanced safety, improved reproducibility, and greater scalability. The integration of these technologies into the synthesis of this compound is a logical next step for industrial production.

Key Research Thrusts:

Continuous-Flow Reactors: High-yielding synthetic methods are being evaluated for their compatibility with continuous-flow systems. The method for producing 1,2,5-trimethyl-4-piperidone via the Eschweiler-Clarke reaction, for example, is noted as being suitable for industrial-scale continuous-flow reactors.

Automated Platforms: Automated synthesis platforms can accelerate the discovery and optimization of new piperidinone derivatives. These systems can rapidly perform and analyze numerous reactions, varying substrates, catalysts, and conditions to quickly identify optimal synthetic routes and build libraries of novel compounds for biological screening.

The primary advantages of adopting these technologies include minimizing the handling of hazardous intermediates, ensuring precise control over reaction parameters (temperature, pressure, reaction time), and facilitating a more seamless scale-up from laboratory to industrial production.

Exploration of Novel Bioactivities and Therapeutic Targets (pre-clinical)

While this compound is well-established as a key intermediate for the analgesic Promedol, the broader piperidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous classes of pharmaceuticals. google.comnih.gov Pre-clinical research is actively exploring new therapeutic applications for novel piperidinone analogues.

Key Research Thrusts:

Anticancer Agents: Numerous studies are investigating piperidone derivatives for their potential as anticancer agents. nih.gov For example, a novel piperidone hydrazine (B178648) carbodithioate derivative showed good inhibitory activity against the Hep G2 liver cancer cell line in vitro. ufms.br Other research has focused on designing piperidine-dihydropyridine hybrids that demonstrate significant activity against human breast (MCF-7) and lung (A-549) cancer cell lines. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes like topoisomerase II-α.

Neurodegenerative Diseases: The piperidine moiety is central to drugs used for neurodegenerative conditions. Analogues of the Alzheimer's drug Donepezil, built from chiral 4-piperidone templates, are being synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.govacs.org One study reported a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with one compound showing extremely potent AChE inhibition (IC50 = 0.56 nM) in pre-clinical models. nih.gov

Dual-Target Inhibitors: Research is also moving towards designing piperidinone analogues that can interact with multiple therapeutic targets. One study used in silico screening to identify N-(4-piperidinylmethyl)amine derivatives as dual binders of the c-myc and c-Kit G-quadruplexes, which are alternative anticancer targets found in the promoter regions of oncogenes. nih.gov

Piperidinone Scaffold/DerivativeTherapeutic AreaPre-clinical Finding / Investigated TargetCitation
Piperidone Hydrazine CarbodithioateOncologyInhibitory activity against Hep G2 liver cancer cells (IC50 = 27.64 µM at 48h). ufms.br
Piperidine-Dihydropyridine HybridsOncologyInhibitory effects against A-549 lung cancer (IC50 = 15.94 µM) and MCF-7 breast cancer (IC50 = 22.12 µM) cells. researchgate.net
Donepezil AnaloguesNeurodegenerative DiseaseInhibition of acetylcholinesterase (AChE). nih.gov
N-(4-piperidinylmethyl)amine DerivativesOncologyIdentified as dual binders and stabilizers of c-myc and c-Kit G-quadruplexes. nih.gov
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineNeurodegenerative DiseasePotent AChE inhibitor (IC50 = 0.56 nM) with high selectivity over BuChE. nih.gov

Computational Design of Next-Generation Piperidinone Analogues

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules with desired properties. This approach is being applied to the piperidinone scaffold to accelerate the development of next-generation therapeutic agents.

Key Research Thrusts:

Structure-Based Virtual Screening: This technique involves docking large libraries of virtual compounds into the 3D structure of a biological target (e.g., an enzyme or receptor). In one study, a library of ~693,000 compounds was screened against the G-quadruplex structures of c-myc and c-Kit, leading to the identification of novel piperidinyl-amine derivatives as potential dual binders. nih.gov

Molecular Docking and Binding Energy Calculation: Computational tools are used to predict how a designed molecule will bind to its target and to estimate the strength of this interaction. In the design of piperidine-dihydropyridine hybrids as anticancer agents, docking studies were performed against the EGFR kinase domain, with the best compounds showing docking scores between -8.2 and -9.8 kcal/mol. researchgate.net

ADME/T Prediction: In silico tools like SwissADME are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and drug-likeness of novel compounds early in the design phase. ufms.br This helps to prioritize candidates that are more likely to be successful in later stages of drug development.

By combining these computational approaches, researchers can intelligently design and prioritize novel analogues of this compound and other piperidinones, focusing laboratory efforts on the most promising candidates and overcoming challenges related to bioactivity, selectivity, and metabolic stability. enamine.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-1,2,5-Trimethylpiperidin-4-one, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis often involves alkylation or reductive amination of piperidin-4-one derivatives. Stereochemical control requires careful selection of catalysts (e.g., chiral auxiliaries) and reaction temperatures. For example, gas chromatography (GC) analysis of pinan-2-ol synthesis demonstrated that reaction conditions (e.g., 57–63°C, 4-hour duration) significantly affect cis/trans isomer ratios . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) can isolate the cis isomer. Validate purity using NMR and GC-MS, comparing retention times and coupling constants to literature values .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. For NMR, ensure deuterated solvents are anhydrous and compare chemical shifts to DFT-calculated values (e.g., <3% deviation for [1-H]− complexes) . Use high-field instruments (≥400 MHz) and reference internal standards (e.g., TMS). For IR, normalize spectra against baseline corrections and cross-validate with computational models (e.g., Gaussian 09) to assign carbonyl stretches (~1700 cm⁻¹) accurately .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines (e.g., SynQuest Laboratories’ protocols for piperidin-4-one derivatives): use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under nitrogen. Monitor for acute toxicity (LD50 data) and reactivity with oxidizing agents. Document safety practices per ICMJE standards, including manufacturer details and lot numbers for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.